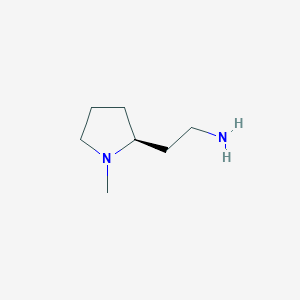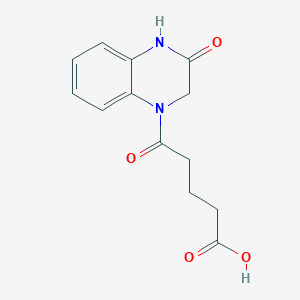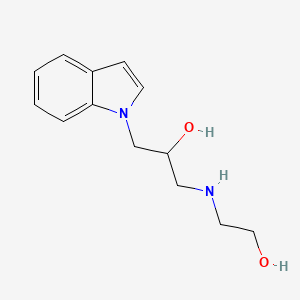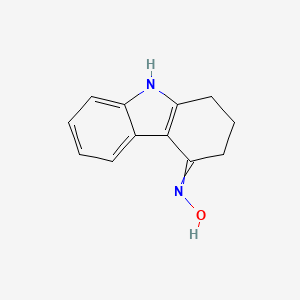![molecular formula C12H7FN2OS B1298743 5-(4-fluorophényl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 35978-37-1](/img/structure/B1298743.png)
5-(4-fluorophényl)thieno[2,3-d]pyrimidin-4(3H)-one
Vue d'ensemble
Description
5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-one is a chemical compound with the CAS Number: 35978-37-1. It has a molecular weight of 246.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H7FN2OS/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6H,(H,14,15,16). The compound has been used in the study of Tyrosine-protein kinase receptors .Physical And Chemical Properties Analysis
This compound is a powder at room temperature. It has a melting point of 190-192 degrees Celsius .Applications De Recherche Scientifique
Inhibiteurs du récepteur du facteur de croissance épidermique
Le composé est un dérivé de la tétrahydrobenzo[4,5]thieno[2,3-d]pyrimidine, qui a été synthétisé et caractérisé pour son activité biologique en tant qu'inhibiteur du récepteur du facteur de croissance épidermique (EGFR) . Les inhibiteurs de l'EGFR sont utilisés dans le traitement de divers types de cancer, notamment le cancer du poumon et le cancer colorectal .
Activité antitumorale
Le composé a montré une activité antitumorale puissante. En particulier, l'un des composés cibles, la 4-[2-(1-pipéridyl)carbonylméthoxylphénthio]- 5,6,7,8-tétrahydrobenzo[4,5]thieno[2,3-d]pyrimidine, a démontré l'activité antitumorale la plus puissante . Cela suggère que le composé pourrait être utilisé dans le développement de nouveaux médicaments anticancéreux .
Inhibiteurs du VEGFR-2
Le composé a été synthétisé et testé in vitro pour sa capacité à inhiber le VEGFR-2 . Le VEGFR-2 est une cible clé dans le traitement du cancer, car il joue un rôle crucial dans l'angiogenèse, le processus par lequel de nouveaux vaisseaux sanguins se forment à partir de vaisseaux préexistants . Inhiber le VEGFR-2 peut donc aider à prévenir la croissance et la propagation des tumeurs .
Effets antiprolifératifs
Le composé a montré d'excellents effets antiprolifératifs contre les lignées cellulaires cancéreuses MCF-7 et HepG2 . Cela suggère que le composé pourrait être utilisé pour empêcher la prolifération des cellules cancéreuses, inhibant ainsi la croissance des tumeurs .
Induction d'un arrêt du cycle cellulaire
Le composé s'est avéré induire un arrêt du cycle cellulaire en phase G2/M . Cela signifie que le composé peut empêcher les cellules cancéreuses de se diviser et de proliférer, ce qui pourrait contribuer à ralentir la progression de la maladie .
Promotion de l'apoptose
Le composé s'est avéré promouvoir l'apoptose dans les cellules cancéreuses MCF-7 . L'apoptose est le processus de mort cellulaire programmée, et la promotion de ce processus dans les cellules cancéreuses peut contribuer à prévenir la croissance et la propagation des tumeurs .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mécanisme D'action
Target of Action
The compound 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one has been found to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has also been designed and synthesized to target VEGFR-2 , a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis.
Mode of Action
It is believed to interact with its targets (mycobacterium tuberculosis h37ra, mycobacterium bovis bcg, and vegfr-2) and induce changes that lead to its antimycobacterial and anticancer activities .
Result of Action
The compound has shown significant antimycobacterial activity, suggesting it could be effective in treating tuberculosis . Additionally, it has demonstrated potential anticancer activities, particularly against cancer types where VEGFR-2 plays a role .
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-3H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2OS/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DARIIFLATJJEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=O)NC=N3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352480 | |
| Record name | 5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35978-37-1 | |
| Record name | 5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50352480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-fluorophenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What do the crystal structures reveal about how 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one interacts with the Tyrosine-protein kinase receptor?
A1: While the provided abstracts do not detail the specific interactions, they confirm that crystal structures of the Tyrosine-protein kinase receptor in complex with 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one have been successfully obtained [, ]. This is a crucial first step in understanding the binding mode of this molecule. Analyzing these structures can reveal key interacting residues, the conformation of the binding site, and potential hydrogen bonding or hydrophobic interactions. This information is essential for structure-based drug design and optimization of this compound as a potential inhibitor.
Q2: Besides 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one, the second paper mentions a co-crystallized inhibitor. What insights can be gained from studying the binding of multiple inhibitors to the same target?
A2: Comparing the binding modes of different inhibitors, such as 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one and 5-{[2,4-dichloro-5-(pyridin-2-yl)benzene-1-carbonyl]amino}-N-(2-hydroxy-2-methylpropyl)-1-phenyl-1H-pyrazole-3-carboxamide [], within the Tyrosine-protein kinase receptor's binding site provides valuable information for structure-activity relationship (SAR) studies. By identifying common binding interactions and differences in binding affinities, researchers can gain insights into the key structural features that contribute to potency and selectivity. This knowledge can guide the design of novel and more potent inhibitors targeting this receptor.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Bicyclo[3.3.1]nonane-3,7-dione](/img/structure/B1298671.png)






![1-[(2-Chlorophenyl)methylideneamino]-3-phenylthiourea](/img/structure/B1298682.png)

